2-(Hydroxymethyl)isonicotinic acid is an organic compound derived from isonicotinic acid, featuring a hydroxymethyl group attached to the pyridine ring. This compound is significant in various chemical syntheses and has potential applications in medicinal chemistry due to its structural similarity to other biologically active compounds.
2-(Hydroxymethyl)isonicotinic acid falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is categorized as a carboxylic acid due to the presence of a carboxyl functional group in its structure.
The synthesis of 2-(hydroxymethyl)isonicotinic acid typically involves the following steps:
The molecular structure of 2-(hydroxymethyl)isonicotinic acid consists of a pyridine ring with a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH). The specific arrangement of these groups contributes to its chemical properties and reactivity.
2-(Hydroxymethyl)isonicotinic acid participates in various chemical reactions, including:
The mechanism of action for 2-(hydroxymethyl)isonicotinic acid primarily revolves around its ability to interact with biological targets:
Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent.
2-(Hydroxymethyl)isonicotinic acid has several scientific uses:
Chemoenzymatic routes leverage the specificity of biocatalysts for regioselective modifications of pyridine scaffolds. Whole-cell systems, particularly recombinant Escherichia coli and Pseudomonas strains, enable hydroxylation of isonicotinic acid precursors via cytochrome P450 monooxygenases or dehydrogenase-mediated transformations. For example, recombinant E. coli expressing hydroxymethylase enzymes converts 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine in a one-pot reaction, achieving >90% regioselectivity for the hydroxymethyl group at the C2 position [6]. Similarly, microbial hydroxylation of nicotinic acid by Achromobacter xylosoxydans or Pseudomonas fluorescens yields 2-hydroxynicotinic acid, a structural analog, through NADH-dependent oxidation [1].
Table 1: Biocatalytic Systems for Hydroxymethylation
Biocatalyst | Substrate | Product | Yield (%) |
---|---|---|---|
Recombinant E. coli | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | 85 |
Streptomyces tsusimaensis | Nicotinic acid | 2-Hydroxynicotinic acid | 78 |
Pseudomonas fluorescens | 3-Cyanopyridine | Nicotinic acid | 95 |
These pathways avoid harsh reagents and enable C–H functionalization under mild conditions (pH 7.0, 30°C), contrasting with chemical methods requiring high temperatures (>150°C) and metal catalysts [8].
Co-substrate engineering addresses cofactor regeneration bottlenecks in redox-dependent hydroxymethylation. Glucose dehydrogenase (GDH) systems regenerate NAD(P)H in situ when coupled with hydroxymethylase enzymes, reducing process costs by 40% compared to exogenous cofactor addition [7]. For instance, formate dehydrogenase-mediated NADH recycling boosts the reduction efficiency of pyridine carboxylates by 3.2-fold [8].
In Chelatococcus sp. fermentations, controlled glucose feeding sustains carbon flux toward poly(3-hydroxybutyrate) biosynthesis—a model for hydroxymethylated pyridine production—yielding 16.8 g/L product via minimized acetate accumulation [7]. Co-substrate ratios critically influence atom economy:
Divalent metal ions serve as Lewis acid cofactors for hydroxymethyltransferases. Mn²⁺-dependent systems in Chelatococcus sp. MW10 enhance poly(3-hydroxybutyrate) synthase activity—a proxy for hydroxymethyl-group incorporation—by stabilizing the enzyme’s active conformation through substrate bridging coordination [7]. Optimal Mn²⁺ concentrations (0.8–1.2 mM) increase catalytic efficiency (kcat/Km) by 2.5-fold, while excess ions (>5 mM) promote aggregation.
Table 2: Metal Ion Effects on Biocatalytic Performance
Metal Ion | Concentration (mM) | Relative Activity (%) | Role |
---|---|---|---|
Mn²⁺ | 1.0 | 100 | Substrate orientation |
Mg²⁺ | 1.0 | 75 | ATP complexation |
Zn²⁺ | 0.5 | 65 | Structural stability |
Co²⁺ | 1.0 | 82 | Redox cycling |
Zn²⁺-Schiff base complexes derived from nicotinic acid hydrazide demonstrate analogous coordination in model reactions, accelerating Biginelli cyclizations via substrate activation [4]. This mirrors Mn²⁺’s role in promoting electrophilic carbonyl addition during hydroxymethylation.
Fed-batch strategies overcome substrate inhibition and catabolite repression in hydroxymethylated pyridine synthesis. Cyclic fed-batch fermentation (CFBF) in Chelatococcus sp. cultivations achieves 115 g/L cell density—critical for intracellular product accumulation—via phased nutrient feeding [7]:
Table 3: Fermentation Mode Comparison for Hydroxymethyl Derivatives
Parameter | Batch | Fed-Batch | Cyclic Fed-Batch |
---|---|---|---|
Max. Biomass (g/L) | 5.2 | 12.7 | 115.0 |
Productivity (g/L/h) | 0.05 | 0.25 | 0.63 |
Cycle Duration (h) | 60 | 50 | 265 (total) |
EnBase® technology enables scalable fed-batch mimicry in microwell plates, using enzyme-controlled glucose release to optimize feed rates. Transitioning this to bioreactors improved valinomycin (a hydroxymethyl-containing depsipeptide) titers to 2 mg/L, demonstrating 10,000-fold scalability with consistent metabolism [5] [7].
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